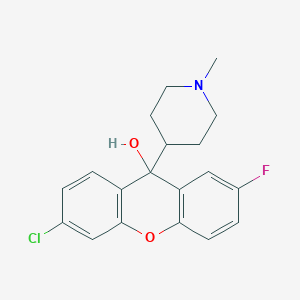
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a class of compounds known for their fluorescent properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Halogenation: Introduction of chlorine and fluorine atoms into the xanthene core.
Piperidine Substitution: Attachment of the 1-methylpiperidin-4-yl group to the xanthene core through nucleophilic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group at the 9th position of the xanthene ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
科学的研究の応用
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry.
Biology: Employed in biological imaging and as a marker for cellular processes.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the development of fluorescent dyes and pigments.
作用機序
The mechanism of action of 6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain proteins or cellular structures, making it useful for imaging and diagnostic purposes. The pathways involved may include:
Fluorescence Resonance Energy Transfer (FRET): Used to study protein-protein interactions.
Reactive Oxygen Species (ROS) Generation: Potentially leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
6-Chloro-2-fluoro-9-isopropyl-9H-purine: Another halogenated compound with distinct properties.
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-yl)-9H-thioxanthen-9-ol: A thioxanthene derivative with similar structural features.
Uniqueness
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL stands out due to its specific combination of halogen atoms and the piperidine group, which confer unique fluorescent properties and potential therapeutic applications.
特性
CAS番号 |
60086-45-5 |
|---|---|
分子式 |
C19H19ClFNO2 |
分子量 |
347.8 g/mol |
IUPAC名 |
6-chloro-2-fluoro-9-(1-methylpiperidin-4-yl)xanthen-9-ol |
InChI |
InChI=1S/C19H19ClFNO2/c1-22-8-6-12(7-9-22)19(23)15-4-2-13(20)10-18(15)24-17-5-3-14(21)11-16(17)19/h2-5,10-12,23H,6-9H2,1H3 |
InChIキー |
SPGZYTURDBYBLU-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2(C3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



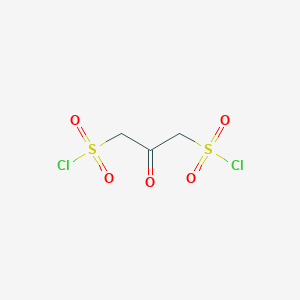
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
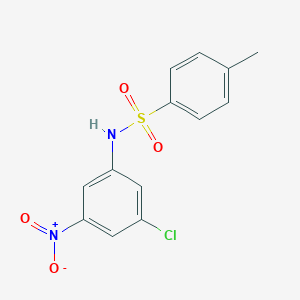
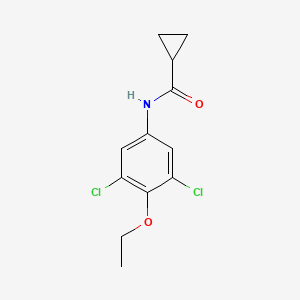
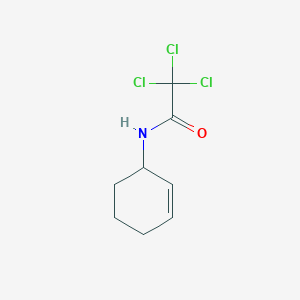
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)
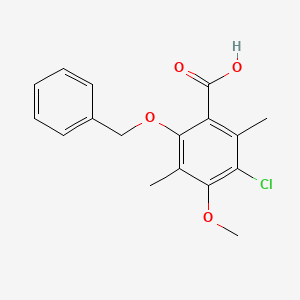
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
![Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide](/img/structure/B14605285.png)
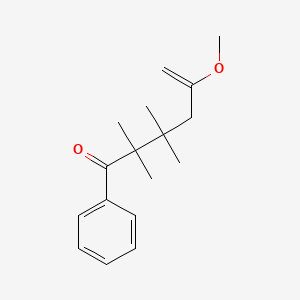
![7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14605309.png)

![1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl-](/img/structure/B14605319.png)
